4-Oxopent-2-ene-1,5-diyl diacetate
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Overview
Description
4-Oxopent-2-ene-1,5-diyl diacetate, also known as (5-acetyloxy-4-oxopent-2-enyl) acetate, is a chemical compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . This compound is characterized by its unique structure, which includes two acetate groups attached to a pentene backbone with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopent-2-ene-1,5-diyl diacetate typically involves the acetylation of 4-oxopent-2-ene-1,5-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-Oxopent-2-ene-1,5-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxopent-2-ene-1,5-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxopent-2-ene-1,5-diyl diacetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Butane-2,3-diyl diacetate
- Nonane-1,3-diyl diacetate
- 2-Methylenepropane-1,3-diyl diacetate
- 2-Hydroxypropane-1,3-diyl diacetate
- 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate
- 1,1’-Binaphthalene-2,2’-diyl diacetate
- 2-Methyloctane-1,3-diyl diacetate
Uniqueness
4-Oxopent-2-ene-1,5-diyl diacetate is unique due to its specific structure, which includes both a ketone and two acetate groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
163459-31-2 |
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Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
(5-acetyloxy-4-oxopent-2-enyl) acetate |
InChI |
InChI=1S/C9H12O5/c1-7(10)13-5-3-4-9(12)6-14-8(2)11/h3-4H,5-6H2,1-2H3 |
InChI Key |
SNBMIMRGBJEGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CC(=O)COC(=O)C |
Origin of Product |
United States |
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